Propyne

Continuous-flow synthesis Sonogashira cross-coupling Process intensification

Propyne (methylacetylene, CH₃C≡CH, CAS 74-99-7) is the simplest terminal alkyne after acetylene, characterized by a reactive terminal C≡C triple bond that enables nucleophilic addition, cycloaddition, and cross-coupling chemistries. With a boiling point of -23.2 °C and vapor pressure of approximately 5.2 atm at 20 °C, propyne is a colorless flammable gas that can be safely compressed and liquefied — a critical handling distinction from acetylene which cannot be safely compressed above 15 psi.

Molecular Formula C3H4
C3H4
CH3-C=CH
Molecular Weight 40.06 g/mol
CAS No. 74-99-7
Cat. No. B1212725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyne
CAS74-99-7
Synonymsmethylacetylene
propyne
Molecular FormulaC3H4
C3H4
CH3-C=CH
Molecular Weight40.06 g/mol
Structural Identifiers
SMILESCC#C
InChIInChI=1S/C3H4/c1-3-2/h1H,2H3
InChIKeyMWWATHDPGQKSAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NIOSH, 2024)
In water, 3,640 mg/L at 25 °C
Very sol in alcohol;  sol in chloroform, benzene
Solubility in water, g/100ml: 0.36
Insoluble

Structure & Identifiers


Interactive Chemical Structure Model





Propyne CAS 74-99-7: Procurement-Ready Specifications and Fundamental Characterization for Industrial and Research Applications


Propyne (methylacetylene, CH₃C≡CH, CAS 74-99-7) is the simplest terminal alkyne after acetylene, characterized by a reactive terminal C≡C triple bond that enables nucleophilic addition, cycloaddition, and cross-coupling chemistries [1]. With a boiling point of -23.2 °C and vapor pressure of approximately 5.2 atm at 20 °C, propyne is a colorless flammable gas that can be safely compressed and liquefied — a critical handling distinction from acetylene which cannot be safely compressed above 15 psi [2]. Propyne constitutes the reactive C₃ alkyne component in MAPP (methylacetylene-propadiene) industrial fuel gas mixtures and serves as a key petrochemical intermediate in selective hydrogenation processes for propylene purification [3].

Why Terminal Alkyne Substitution Fails: Propyne's Non-Interchangeable Reactivity, Safety, and Process Profiles Versus Acetylene and Higher Homologs


Procurement decisions involving terminal alkynes cannot rely on class-level substitution assumptions due to quantifiable divergences in three critical domains: safety-handling constraints, physicochemical properties governing process integration, and structure-dependent catalytic reactivity. Acetylene offers the highest flame temperature but cannot be safely compressed above 15 psi, imposing severe storage and process limitations absent with propyne [1]. Conversely, higher homologs such as 1-butyne (bp 8.1 °C) require different vapor-handling infrastructure and exhibit reduced cyclotrimerization efficiency on oxide surfaces due to steric effects [2]. Even structurally similar internal alkynes like 2-butyne lack the terminal C–H acidity (pKa ~25) essential for acetylide-based C–C bond construction, fundamentally precluding their use in Sonogashira and nucleophilic addition workflows [3]. The evidence below quantifies these non-interchangeable dimensions.

Propyne CAS 74-99-7: Quantified Differentiation Evidence for Scientific Procurement and Process Selection


Propyne vs. TMS-Propyne: Continuous-Flow Sonogashira Selectivity and Process Intensification Metrics

In the synthesis of a BACE1 inhibitor intermediate for Alzheimer's disease therapy, continuous-flow Sonogashira coupling using propyne gas delivered a target product selectivity of ~91% (versus the bis-adduct byproduct) with a residence time of only 10 minutes at 160 °C. This process intensification eliminates the batch requirement for TMS-propyne, which demands overnight processing, TBAF additive usage, and significantly higher Cu co-catalyst loading [1].

Continuous-flow synthesis Sonogashira cross-coupling Process intensification Atom economy

Cyclotrimerization Efficiency on TiO₂(001): Propyne Positioned Between Acetylene and 2-Butyne in Aromatic Yield

Temperature-programmed desorption (TPD) studies on reduced TiO₂(001) surfaces quantified the cyclotrimerization selectivity of three simple alkynes: acetylene, propyne, and 2-butyne. Propyne converted to trimethylbenzene with selectivities between 51% and 86%, intermediate between acetylene (benzene) and 2-butyne (hexamethylbenzene). Crucially, the cyclization selectivity increased with reactant carbon number across the series [1].

Surface catalysis Cyclotrimerization Temperature-programmed desorption Aromatic synthesis

Selective Hydrogenation of Propyne in C₃ Cuts: Full Conversion Below 393 K with 90% Propene Selectivity on Cu-Pd Catalysts

In industrially relevant mixed C₃ feeds containing propyne, propadiene, propene, and propane, a 50:1 Cu:Pd catalyst achieved >99% propyne conversion at only 383 K (110 °C) with approximately 90% selectivity to propene. The study uniquely accounts for propadiene as a co-impurity, addressing a gap in literature that typically considers only single-component feeds [1]. Propyne alone reached full conversion at 383 K with >70% propene selectivity [1].

Selective hydrogenation Petrochemical purification Propylene production Catalyst development

Terminal Alkyne Acidity: Propyne pKa = 25 vs. Propane (48), Propene (44), and Internal Alkyne 2-Butyne (Non-Terminal, Non-Acidic)

The terminal ≡C–H hydrogen of propyne exhibits a pKa of 25, making it approximately 19 orders of magnitude more acidic than propane (pKa ~48) and 19 orders more acidic than propene (pKa ~44) [1][2]. This enhanced acidity enables quantitative deprotonation by strong bases (NaNH₂, NaH, LDA) to yield propynyl sodium — a nucleophilic acetylide species essential for C–C bond construction via SN2 alkylation [2]. Internal alkynes such as 2-butyne lack a terminal ≡C–H entirely and cannot undergo this fundamental transformation.

Acetylide chemistry C–C bond formation Nucleophilic addition Acidity ranking

Boiling Point Hierarchy in C₂–C₄ Alkynes: Propyne (-23.2 °C) Occupies the Gas-Phase Operational Window Between Acetylene (-84.0 °C) and 1-Butyne (8.1 °C)

Propyne's boiling point of -23.2 °C positions it as a liquefiable compressed gas at modest pressures, distinct from acetylene (-84.0 °C) which requires cryogenic storage or dissolution in acetone for safe handling, and from 1-butyne (8.1 °C) which is a liquid at ambient pressure [1]. Propyne's vapor pressure of approximately 5.2 atm at 20 °C enables straightforward gas-phase delivery in flow chemistry applications without the explosion hazard associated with compressed acetylene [2].

Physical properties Gas handling Vapor pressure Process engineering

Evidence-Backed Procurement Scenarios for Propyne CAS 74-99-7: When Quantified Differentiation Drives Selection


Process Intensification in Pharmaceutical Intermediate Synthesis: Continuous-Flow Sonogashira Coupling with Propyne Gas

Procurement of propyne gas is indicated for continuous-flow Sonogashira cross-coupling workflows targeting aryl-propyne intermediates. As demonstrated in the BACE1 inhibitor manufacturing case, propyne achieves ~91% target product selectivity with 10-minute residence times, eliminating the TMS-protecting group strategy, TBAF additive, and overnight batch processing required for TMS-propyne [1]. This scenario is validated specifically for flow chemistry installations capable of handling compressed alkyne gas delivery at 160 °C operating temperatures.

Selective Hydrogenation Catalyst Screening and Propylene Purification Process Development

Researchers and process engineers developing catalysts for C₃ cut purification should source propyne for benchmarking and feed preparation. Quantified data confirms that on 50:1 Cu:Pd catalysts, propyne achieves >99% conversion at 383 K with ~90% selectivity to propene in industrially representative mixed feeds containing propadiene [2]. This temperature is 50–100 K below copper-only catalyst requirements, enabling energy-efficient propylene purification workflows.

Surface Science and Heterogeneous Catalysis Studies of Alkyne Cycloaddition

For surface science investigations of cyclotrimerization mechanisms on oxide or metal single-crystal surfaces, propyne provides a well-characterized intermediate between acetylene and 2-butyne. TPD studies on TiO₂(001) quantify its trimethylbenzene selectivity at 51–86% with a reproducible 1,2,4-:1,3,5- isomer ratio of approximately 3:1 [3]. This defined product distribution supports mechanistic studies of metallacyclopentadiene intermediates and site-activity correlations.

Acetylide-Based C–C Bond Construction Requiring Terminal Alkyne Acidity

Synthetic workflows requiring deprotonation to generate nucleophilic acetylide species demand a terminal alkyne with accessible acidity. Propyne's pKa of 25 enables quantitative deprotonation with strong bases, producing propynyl sodium for SN2 alkylation and chain-extension reactions [4]. Internal alkynes such as 2-butyne cannot substitute; among terminal alkynes, propyne offers the lowest molecular weight and highest atom economy for methyl-propargyl functional group installation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Propyne

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.